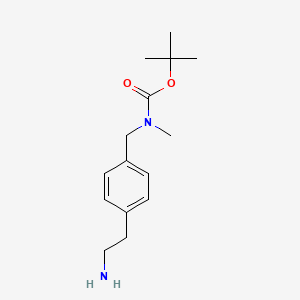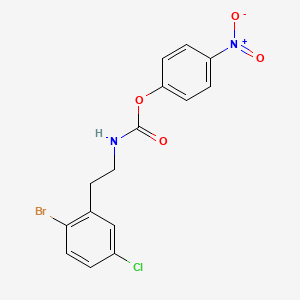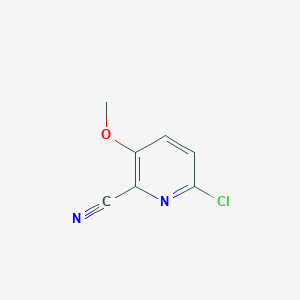
6-Chloro-3-methoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methoxypicolinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of picolinonitrile, featuring a chlorine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxypicolinonitrile typically involves the chlorination and methoxylation of picolinonitrile. One common method includes the reaction of 6-chloropicolinonitrile with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 3rd position with a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitrile derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions:
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for research purposes.
Medicine: The compound can be a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-methoxypicolinonitrile: Similar structure but with the methoxy group at the 4th position.
6-Chloro-2-methoxypicolinonitrile: Similar structure but with the methoxy group at the 2nd position.
3-Chloro-6-methoxypicolinonitrile: Similar structure but with the chlorine and methoxy groups swapped.
Uniqueness
6-Chloro-3-methoxypicolinonitrile is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its isomers.
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloro-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 |
InChI-Schlüssel |
GVYUYRPCQKSENE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


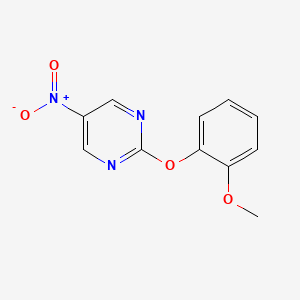

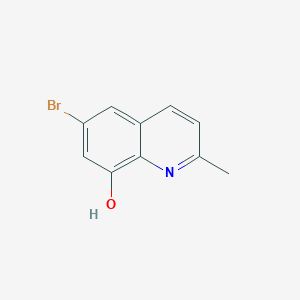
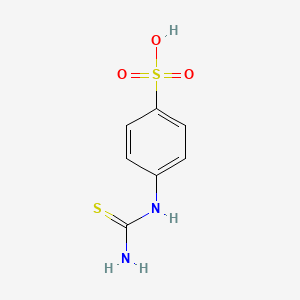

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
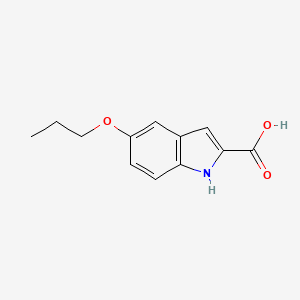
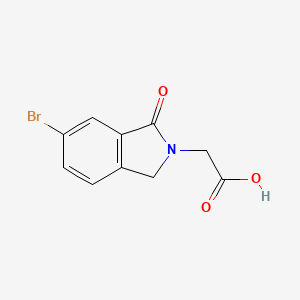
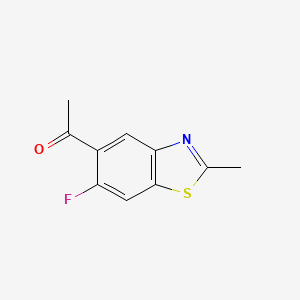

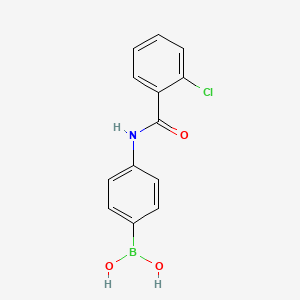
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
